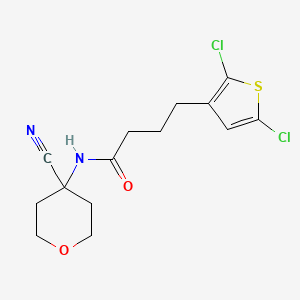
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide, also known as CTB or Compound 10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CTB is a potent and selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression.
Wirkmechanismus
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins that are critical for the regulation of gene expression. This leads to a reduction in the expression of genes that are critical for disease progression, including those involved in cell proliferation, survival, and inflammation. N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been shown to be a potent and selective inhibitor of BRD4, making it a promising candidate for the development of new therapies for various diseases.
Biochemical and Physiological Effects:
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction in inflammatory cytokine production. N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has also been shown to inhibit the replication of several viruses, including HIV-1 and dengue virus. These effects make N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide a promising candidate for the development of new therapies for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has several advantages for lab experiments, including its high potency and selectivity for BRD4, making it a suitable candidate for further research. However, N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide also has some limitations, including its relatively low solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide, including the development of new analogs with improved pharmacological properties, the evaluation of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide in preclinical models of various diseases, and the identification of new therapeutic targets for N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide. Additionally, the development of new methods for the delivery of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide to target tissues and cells could also enhance its therapeutic potential. Overall, the research on N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has the potential to lead to the development of new therapies for various diseases, making it an exciting area of research.
Synthesemethoden
The synthesis of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide involves several steps, including the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-cyanooxan-4-yl chloride to form an intermediate compound. This intermediate is then reacted with 4-aminobutanoic acid to form the final product, N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide. The synthesis of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. BRD4 plays a critical role in the regulation of gene expression, and its overexpression has been implicated in the development and progression of several diseases. N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been shown to inhibit the activity of BRD4, leading to a reduction in the expression of genes that are critical for disease progression. This makes N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide a promising candidate for the development of new therapies for these diseases.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(2,5-dichlorothiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2S/c15-11-8-10(13(16)21-11)2-1-3-12(19)18-14(9-17)4-6-20-7-5-14/h8H,1-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHKINSTVHWNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCC2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[4-(4-chlorophenyl)piperazino]-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2647004.png)
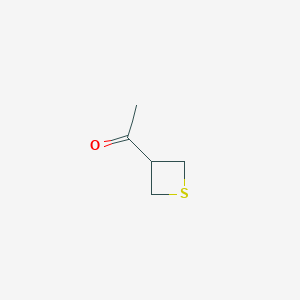
![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2647007.png)
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2647009.png)
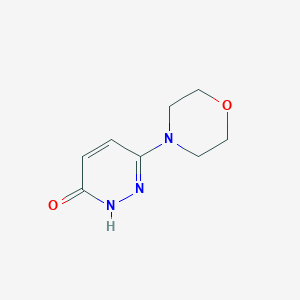
![(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide](/img/structure/B2647011.png)
![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2647014.png)
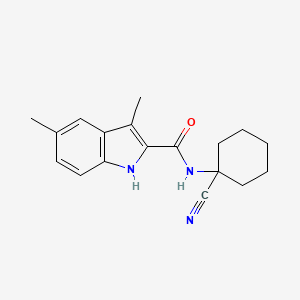
![tert-butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B2647018.png)
![N-methyl-N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2647019.png)
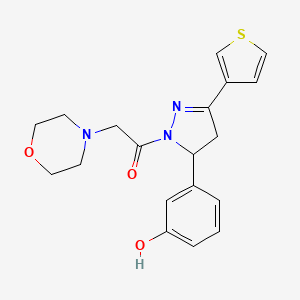
![N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2647023.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B2647024.png)